Palatinose monohydrate

Vue d'ensemble

Description

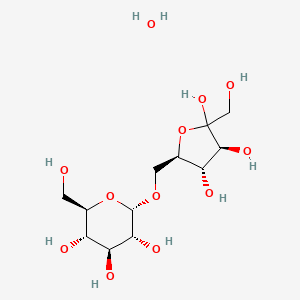

Palatinose (hydrate), également connu sous le nom d'isomaltulose, est un disaccharide glucidique naturel dérivé du saccharose. Il est composé d'une molécule de glucose et d'une molécule de fructose liées par une liaison α-1,6-glycosidique. La palatinose est connue pour son faible index glycémique, ce qui en fait une alternative plus saine aux sucres traditionnels. On la trouve en petites quantités dans le miel et l'extrait de canne à sucre .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La palatinose est synthétisée à partir du saccharose par un processus de réarrangement enzymatique. L'enzyme isomérase du saccharose catalyse la conversion de la liaison α-1,2-glycosidique du saccharose en liaison α-1,6-glycosidique de la palatinose . Cette réaction se produit généralement dans des conditions douces, l'enzyme étant active à des températures comprises entre 30 et 40 °C et à un pH compris entre 5 et 7.

Méthodes de production industrielle

En milieu industriel, la palatinose est produite à partir du saccharose de betterave à sucre. Le procédé implique l'extraction du saccharose des betteraves à sucre, suivie d'une conversion enzymatique à l'aide de l'isomérase du saccharose. La palatinose obtenue est ensuite purifiée et cristallisée pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La palatinose subit diverses réactions chimiques, notamment l'hydrolyse et la fermentation. Dans l'intestin des mammifères, la palatinose est hydrolysée par l'enzyme isomaltase, ce qui entraîne la libération de glucose et de fructose .

Réactifs et conditions courants

Hydrolyse : La palatinose est hydrolysée par l'isomaltase dans des conditions physiologiques (pH 6-7, 37 °C).

Fermentation : La palatinose peut être fermentée par certaines bactéries, telles que Lactococcus lactis, dans des conditions anaérobies.

Principaux produits formés

Hydrolyse : Glucose et fructose.

Fermentation : Divers acides organiques et gaz, selon la souche bactérienne utilisée.

Applications de la recherche scientifique

La palatinose a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des glucides et les réactions enzymatiques.

Industrie : Utilisée dans l'industrie alimentaire et des boissons comme édulcorant à faible index glycémique dans des produits tels que les boissons pour sportifs, les barres énergétiques et les aliments adaptés aux diabétiques

Mécanisme d'action

La palatinose exerce ses effets principalement par sa digestion lente et son absorption dans l'intestin grêle. La liaison α-1,6-glycosidique de la palatinose est plus résistante à l'hydrolyse enzymatique que la liaison α-1,2-glycosidique du saccharose. Cela se traduit par une libération progressive de glucose et de fructose, ce qui entraîne une augmentation plus faible et plus durable de la glycémie . La lente absorption favorise également l'oxydation des graisses pendant l'activité physique, fournissant un apport énergétique prolongé .

Applications De Recherche Scientifique

Chemical and Biological Properties

Chemical Structure:

Palatinose is composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. This structure contributes to its slower enzymatic breakdown compared to other sugars like sucrose, resulting in a gradual release of glucose into the bloodstream.

Biochemical Pathways:

Palatinose is produced from sucrose using the enzyme sucrose isomerase. Its slower digestion leads to lower glycemic responses, making it suitable for various health-related applications.

Scientific Research Applications

Palatinose monohydrate has been investigated across multiple fields:

- Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.

- Biology: Explored for its effects on metabolism and energy balance due to its low glycemic index.

- Medicine: Studied for potential benefits in managing diabetes and obesity by providing a steady release of glucose without spikes in blood sugar levels.

- Industry: Utilized in food and beverage formulations as a low-glycemic sweetener in products aimed at athletes and diabetic individuals.

Glycemic Response

Palatinose's low glycemic index (GI) is a significant feature. It has been shown to result in lower postprandial blood glucose and insulin responses compared to sucrose. A controlled trial demonstrated that palatinose ingestion leads to prolonged blood glucose delivery over three hours.

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, those consuming palatinose daily exhibited reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may aid in weight management and metabolic syndrome prevention.

Dental Health

Palatinose has a lower cariogenic potential compared to sucrose, indicating that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products.

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients due to its ability to provide sustained energy without causing rapid increases in blood sugar. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations.

Case Studies

- Human Intervention Trials: A series of studies conducted on healthy volunteers showed that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model confirming nearly complete absorption of palatinose irrespective of the food matrix consumed.

- Long-term Consumption Study: In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated without adversely affecting lipid profiles over four weeks. Participants reported feeling satiated with fewer cravings for high-sugar foods.

Mécanisme D'action

Palatinose exerts its effects primarily through its slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond in palatinose is more resistant to enzymatic hydrolysis compared to the α-1,2-glycosidic bond in sucrose. This results in a gradual release of glucose and fructose, leading to a lower and more sustained increase in blood glucose levels . The slow absorption also promotes fat oxidation during physical activity, providing a prolonged energy supply .

Comparaison Avec Des Composés Similaires

Composés similaires

Saccharose : Composé de glucose et de fructose liés par une liaison α-1,2-glycosidique.

Maltose : Composé de deux molécules de glucose liées par une liaison α-1,4-glycosidique. Hydrolysé par la maltase dans l'intestin grêle.

Lactose : Composé de glucose et de galactose liés par une liaison β-1,4-glycosidique. Hydrolysé par la lactase dans l'intestin grêle.

Unicité de la palatinose

La palatinose est unique en raison de sa liaison α-1,6-glycosidique, qui offre une vitesse d'hydrolyse et d'absorption plus lente que celle des autres disaccharides. Cela se traduit par un faible index glycémique et une libération d'énergie plus durable . De plus, la palatinose est non cariogène, ce qui signifie qu'elle ne contribue pas à la carie dentaire, contrairement au saccharose .

Activité Biologique

Palatinose monohydrate, also known as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose. It is recognized for its unique metabolic properties, particularly its slow digestion and absorption rates, which contribute to various biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, health benefits, and applications in food products.

Chemical Structure and Properties

Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is derived from sucrose through enzymatic conversion. Its structure allows for a slower enzymatic breakdown compared to other sugars like sucrose, leading to a gradual release of glucose into the bloodstream. This slow release results in lower glycemic responses, making it a suitable alternative for diabetic individuals and those seeking to manage blood sugar levels .

Glycemic Response

A significant feature of palatinose is its low glycemic index (GI). Studies have shown that palatinose ingestion leads to lower postprandial blood glucose and insulin responses compared to sucrose. For instance, in a controlled trial involving healthy subjects, palatinose resulted in a prolonged delivery of blood glucose over three hours, demonstrating its potential for managing energy levels without causing spikes in blood sugar .

Table 1: Comparison of Glycemic Responses

| Sugar Type | Peak Blood Glucose (mg/dL) | Insulin Response (µU/mL) | Duration of Effect (hours) |

|---|---|---|---|

| Sucrose | 180 | 30 | 1 |

| Palatinose | 140 | 20 | 3 |

Weight Management and Metabolic Health

Regular consumption of palatinose has been associated with improved metabolic health markers. In a four-week intervention study involving hyperlipidemic individuals, participants who consumed palatinose daily showed reduced fasting blood glucose levels and lower insulin resistance compared to baseline measurements. This suggests that palatinose may help in weight management and metabolic syndrome prevention .

Dental Health

Palatinose exhibits lower cariogenic potential compared to sucrose. Research indicates that it does not contribute to dental caries due to its slower fermentation by oral bacteria. This property makes it an attractive ingredient in dental-friendly food products .

Applications in Food Products

Palatinose is widely used in sports nutrition products and functional foods aimed at diabetic patients. Its ability to provide sustained energy without causing rapid increases in blood sugar makes it ideal for athletes and individuals with specific dietary needs. The European Food Safety Authority has approved claims regarding its low glycemic response, further supporting its use in health-oriented food formulations .

Case Studies

- Human Intervention Trials : A series of studies conducted on healthy volunteers demonstrated that palatinose consumption led to significantly lower postprandial glucose levels compared to sucrose. The trials utilized an ileostomy model to confirm nearly complete absorption of palatinose irrespective of the food matrix consumed .

- Long-term Consumption Study : In another study involving individuals at risk for vascular diseases, regular intake of palatinose was well tolerated and did not adversely affect lipid profiles over a four-week period. Participants reported feeling satiated with fewer cravings for high-sugar foods .

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.